molecular formula C14H19NO2 B1664216 8-M-Pdot CAS No. 134865-70-6

8-M-Pdot

Cat. No. B1664216
M. Wt: 233.31 g/mol
InChI Key: RVIGBTUDFAGRTQ-UHFFFAOYSA-N
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Description

8-M-PDOT (also known as AH-002) is a selective melatonin MT2 receptor agonist . It is 5.2-fold selective for MT2 over MT1 receptors . It binds to human recombinant MT2 and MT2 receptors with pKi values of 8.23 and 8.95 respectively . It has been found to have anxiolytic-like activity .


Molecular Structure Analysis

The chemical formula of 8-M-PDOT is C14H19NO2 . Its exact mass is 233.14 and its molecular weight is 233.31 .


Chemical Reactions Analysis

8-M-PDOT is a melatonin receptor agonist, with a 20-fold selectivity for the MT2 (vs MT1) subtype . It displays pKi values of 8.23 and 8.95 respectively at human recombinant MT1 and MT2 receptors .

Scientific Research Applications

Optical Painting and Fluorescence Activated Sorting

8-M-PDOT, specifically referenced as photoswitchable semiconducting polymer dots (Pdots), has been demonstrated to serve as an efficient optical ‘painting’ tool. This enables the selection and isolation of individual cells based on their fluorescence, spatial, and morphological features under a microscope. The process involves using a focused laser beam as a 'paintbrush' and the photoswitchable Pdots as the 'paint', allowing for the selective 'painting', sorting, and recovery of optically marked cells for subsequent genetic analysis (Kuo et al., 2016).

High Throughput Electron Beam Lithography

8-M-PDOT is leveraged in electron beam lithography for sub-microscale large-area patterning on insulating substrates, vital for creating photonic devices. The process involves using a high sensitivity resist and a conducting polymer, such as doped PDOT, as the electron discharge layer, offering significant time savings and efficiency in fabricating intricate photonic structures (Salerno & Cingolani, 2007).

Targeted Photodynamic Therapy and Imaging

8-M-PDOT, formulated as folic acid and horseradish peroxidase-bifunctionalized semiconducting polymer dots (FH-Pdots), serves as an integrated platform for targeted photodynamic therapy (PDT) and imaging of cancer cells. These Pdots exhibit dual functionality where they act as photosensitizers to produce cytotoxic reactive oxygen species for therapy and as fluorescent semiconducting polymers for imaging purposes, demonstrating their potential as a versatile tool in cancer treatment and diagnosis (Zhang et al., 2014).

Bioconjugation for Specific Cellular Targeting

The bioconjugation of 8-M-PDOT is highlighted as a significant advancement for biological imaging. These ultrabright semiconducting polymer dots exhibit properties such as high brightness, fast emission rate, excellent photostability, nonblinking, and nontoxicity. The conjugation process involves using amphiphilic polymers to modify the nanoparticle surface for subsequent covalent conjugation to biomolecules, facilitating effective and specific cellular labeling (Wu et al., 2010).

Dual Colorimetric and Fluorescent Authentication

8-M-PDOT has been developed into a dual visual reagent for anticounterfeiting applications. By incorporating photochromic dyes with multicolor semiconducting polymers, a dual-readout system is created, which can be applied to various substrates and used for high-security purposes. The versatility and robustness of this application demonstrate the potential of Pdots in developing new generations of anticounterfeiting technologies (Tsai et al., 2017).

properties

IUPAC Name

N-[(2R)-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-3-14(16)15-11-8-7-10-5-4-6-13(17-2)12(10)9-11/h4-6,11H,3,7-9H2,1-2H3,(H,15,16)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVIGBTUDFAGRTQ-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1CCC2=C(C1)C(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N[C@@H]1CCC2=C(C1)C(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424984
Record name 8-M-PDOT
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propanamide

CAS RN

134865-70-6
Record name 8-M-PDOT
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
MA Pappolla, MJ Simovich… - Journal of pineal …, 2002 - Wiley Online Library
… with the melatonin membrane receptor agonist 8-M-PDOT or the partial agonist NAS and only … The melatonin related structures NAS and 8 M-PDOT lacked significant hydroxyl radical …
Number of citations: 120 onlinelibrary.wiley.com
L Mendoza-Vargas, H Solís-Chagoyán… - … and Physiology Part A …, 2009 - Elsevier
… 8-M-PDOT and antagonist DH97, and (2) the specific binding of [ 125 I]-melatonin in eyestalk membranes. The amount of 10 nM of 8-M-PDOT … by melatonin and 8-M-PDOT. Binding of [ …
Number of citations: 20 www.sciencedirect.com
ACD Noseda, ADS Targa, LS Rodrigues, MF Aurich… - Sleep Science, 2016 - Elsevier
… significant differences between the 8-M-PDOT and 4-P-PDOT … is observed for the rotenone REMSD 8-M-PDOT and 4-P-PDOT in … 8-M-PDOT compared to the rotenone control 8-M-PDOT …
Number of citations: 14 www.sciencedirect.com
ACD Noseda, LS Rodrigues, ADS Targa… - Behavioural brain …, 2014 - Elsevier
… After, we injected within the striatum the MT2 selective agonist, 8-M-PDOT (10 μg/μL), the MT2 selective antagonist, 4-P-PDOT (5 μg/μL) or vehicle. Subsequently, they were tested in …
Number of citations: 29 www.sciencedirect.com
X Liu, Z Chen, CC Chua, YS Ma… - … of physiology-heart …, 2002 - journals.physiology.org
… MEL, or 8-M-PDOT. Cardiac performance in the presence or absence of MEL, 6-OH MEL, or 8-M-PDOT was measured in DOX-perfused isolated mouse heart preparations. 8-M-PDOT …
Number of citations: 195 journals.physiology.org
Z Chen, CC Chua, J Gao… - American Journal of …, 2003 - journals.physiology.org
… 8-M-PDOT has been shown to be 20-fold more selective for … that melatonin, but not 8-M-PDOT, protects against doxorubicin-… This study, combined with our results with 8-M-PDOT, …
Number of citations: 81 journals.physiology.org
C Browning, I Beresford, N Fraser… - British journal of …, 2000 - Wiley Online Library
We have pharmacologically characterized recombinant human mt 1 and MT 2 receptors, stably expressed in Chinese hamster ovary cells (CHO‐mt 1 and CHO‐MT 2 ), by measurement …
Number of citations: 163 bpspubs.onlinelibrary.wiley.com
ML Dubocovich, MI Masana, S Iacob… - … Schmiedeberg's archives of …, 1997 - Springer
… of 6-chloromelatonin and 8-M-PDOT for this subtype (Table 1; … than 6-chloromelatonin and 8M-PDOT, respectively, to … receptor (eg, 20fold for 8-M-PDOT; 57fold for 6-chloromelatonin; …
Number of citations: 383 link.springer.com
JJ Lin, Y Lin, TZ Zhao, CK Zhang, T Zhang, XL Chen… - Theranostics, 2017 - ncbi.nlm.nih.gov
… We detected up-regulation of MT2 expression in the DRGs of cuff-implanted mice and its activation by the agonist 8-M-PDOT (8MP). Also, Mel attenuated the mechanical and thermal …
Number of citations: 46 www.ncbi.nlm.nih.gov
R Pariente, I Bejarano, J Espino, AB Rodríguez… - Cancer chemotherapy …, 2017 - Springer
… ) or 8-M-PDOT (an agonist selective for the melatonin MT2 receptor subtype). As shown in Fig. 4, treatment of HT-29 cells for 48 h with 100 nM CLM or 100 nM 8-M-PDOT … nor 8-M-PDOT …
Number of citations: 62 link.springer.com

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